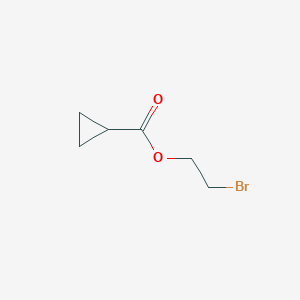

2-Bromoethyl cyclopropanecarboxylate

Description

2-Bromoethyl cyclopropanecarboxylate (IUPAC name: 2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate; CAS 5432-90-6) is a brominated ester featuring a cyclopropane ring substituted with methyl and propenyl groups. Its molecular formula is C₁₂H₁₉BrO₂, with a molecular weight of 275.18 g/mol . It is primarily utilized in research settings as a synthetic intermediate, particularly in studies involving radical rearrangements or solvolysis reactions .

Properties

Molecular Formula |

C6H9BrO2 |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

2-bromoethyl cyclopropanecarboxylate |

InChI |

InChI=1S/C6H9BrO2/c7-3-4-9-6(8)5-1-2-5/h5H,1-4H2 |

InChI Key |

IRGLYXLMMVZWCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an intermediate ester, which is then brominated to yield the final product.

Industrial Production Methods: Industrial production of 2-Bromoethyl cyclopropanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Types of Reactions:

Substitution Reactions: 2-Bromoethyl cyclopropanecarboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of 2-Bromoethyl cyclopropanecarboxylate can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products:

Substitution: Formation of substituted cyclopropanecarboxylates.

Reduction: Formation of cyclopropanemethanol.

Oxidation: Formation of cyclopropanecarboxylic acid or cyclopropanecarbaldehyde.

Scientific Research Applications

Scientific Research Applications of 2-Bromoethyl Cyclopropanecarboxylate

2-Bromoethyl cyclopropanecarboxylate is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. Its structure allows it to act as an intermediate in synthesizing complex organic molecules and heterocyclic compounds. The compound's bromoethyl group can act as a leaving group, which facilitates nucleophilic attacks, while the dione functionality can participate in redox reactions, contributing to the compound’s reactivity.

Chemistry

2-Bromoethyl cyclopropanecarboxylate is used as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.

Biology

This compound is employed in studying enzyme mechanisms and as a probe for biological assays.

Medicine

2-Bromoethyl cyclopropanecarboxylate is investigated for its potential use in developing pharmaceuticals, particularly in synthesizing bioactive compounds. Some hybrid nitrate prodrugs with a (CH2)2Br group demonstrate anti-inflammatory activity .

Industry

It is utilized in producing specialty chemicals and materials.

Case Studies

Antimicrobial Efficacy

Research indicates that derivatives of 2-Bromoethyl cyclopropanecarboxylate exhibit antimicrobial efficacy against multi-drug resistant strains of bacteria, inhibiting growth and disrupting biofilm formation, which is crucial for treating chronic infections.

Insecticides and Acaricides

Carboxylic esters, related to 2-Bromoethyl cyclopropanecarboxylate, have high insecticidal activity and a high residual effect against insects . These compounds are effective against pests such as rice leafhoppers, rice plant weevils, yellow fever mosquitoes, malaria mosquitoes, northern house mosquitoes, rice leaf miners, carmine mites, two-spotted spider mites, sugi spider mites, and citrus red mites . Experiments have demonstrated that solutions containing these compounds can kill 100% of rice stem borer larvae and prevent damage from carmine mites on rice plants .

Mechanism of Action

The mechanism of action of 2-Bromoethyl cyclopropanecarboxylate involves its interaction with nucleophiles in biological systems. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-bromoethyl cyclopropanecarboxylate and related halogenated esters or cyclopropane derivatives.

Table 1: Comparative Analysis of Halogenated Cyclopropane Esters and Analogs

Key Comparative Insights:

Structural Variations :

- The target compound’s cyclopropane ring with methyl and propenyl substituents distinguishes it from simpler esters like ethyl bromoacetate. This structure may confer steric hindrance, altering reactivity compared to linear analogs .

- Bromine position critically impacts stability. While 2-bromoethyl cyclopropanecarboxylate exhibits bromine migration during solvolysis (e.g., 40.8% in acetolysis), Ethyl 1-bromocyclopropanecarboxylate retains bromine on the cyclopropane ring, reducing migratory tendencies .

Reactivity: The bromoethyl group in the target compound facilitates nucleophilic substitution or elimination reactions, whereas (chloromethyl)cyclopropane leverages ring strain for electrophilic additions .

Applications :

- 2-Bromoethyl cyclopropanecarboxylate is primarily a research chemical, whereas Ethyl bromoacetate sees broader industrial use as an alkylating agent .

- Cyclopropane derivatives like (chloromethyl)cyclopropane are valued in materials science for synthesizing strained hydrocarbons .

Research Findings and Implications

- Solvolysis Behavior : demonstrates that 2-bromoethyl esters undergo significant 1,2-bromine migration (up to 50% in trifluoroacetolysis), a reaction pathway less prevalent in bromocyclopropane esters. This highlights the lability of the bromoethyl group in the target compound .

- Synthetic Utility : The compound’s structure enables access to cyclopropane-containing scaffolds, which are pivotal in agrochemical and medicinal chemistry. However, its instability under acidic conditions necessitates careful handling .

Biological Activity

2-Bromoethyl cyclopropanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2-Bromoethyl cyclopropanecarboxylate is characterized by its cyclopropane ring and a bromoethyl substituent. The structural formula can be represented as follows:

This compound is known for its reactivity due to the presence of the bromine atom, which can participate in various chemical reactions.

The biological activity of 2-Bromoethyl cyclopropanecarboxylate is primarily attributed to its ability to interact with biological molecules. It acts as a nucleophile or electrophile depending on the reaction conditions. This dual nature allows it to engage in substitution reactions with enzymes and receptors, potentially leading to various biological effects .

Biological Activity

Research indicates that 2-Bromoethyl cyclopropanecarboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-bromoethyl cyclopropanecarboxylate can exhibit antimicrobial properties against various pathogens. These effects are often measured through Minimum Inhibitory Concentration (MIC) assays.

- Insecticidal Properties : The compound has been studied for its insecticidal effects, particularly against agricultural pests. For instance, it has shown effectiveness against the two-spotted spider mite (Tetranychus urticae) and other agricultural pests, with reported LC50 values indicating significant toxicity at low concentrations .

- Potential in Drug Development : Due to its structural features, 2-Bromoethyl cyclopropanecarboxylate has been considered a potential precursor in the synthesis of pharmaceuticals, particularly in developing compounds with therapeutic effects against cancer and other diseases .

Case Studies

- Insecticidal Efficacy : A study evaluated the insecticidal activity of 2-Bromoethyl cyclopropanecarboxylate against rice pests. The compound was applied in various concentrations (500 ppm to 0.5 ppm) and demonstrated significant mortality rates among treated populations of Nephotettix cincticeps after 24 hours .

- Toxicological Assessments : Toxicity tests conducted on aquatic organisms revealed that 2-Bromoethyl cyclopropanecarboxylate exhibited low toxicity levels in mammals while being effective against certain pests. This characteristic makes it a candidate for environmentally friendly pest control solutions .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.